molecular formula C15H17N7O2S3 B2633863 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 878703-33-4

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2633863
CAS No.: 878703-33-4
M. Wt: 423.53
InChI Key: XFQUXJIWVNEESY-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a combination of tetrazole, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting propylthiourea with a suitable oxidizing agent.

    Coupling Reactions: The tetrazole and thiadiazole intermediates are then coupled using a sulfanyl linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, it may be investigated for its potential as a bioactive molecule. The presence of the tetrazole and thiadiazole rings suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The tetrazole and thiadiazole rings could play a role in binding to these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but lacks the tetrazole and thiadiazole rings.

    4-Methoxyphenylacetonitrile: Similar in having the methoxyphenyl group but differs in the presence of the acetonitrile group instead of the tetrazole and thiadiazole rings.

    2-(4-Chlorophenyl)ethylamine: Similar in structure but with a chlorophenyl group instead of the methoxyphenyl group.

Uniqueness

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the combination of the tetrazole, thiadiazole, and acetamide functional groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S3/c1-3-8-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-6-4-5-7-11(10)24-2/h4-7H,3,8-9H2,1-2H3,(H,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQUXJIWVNEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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